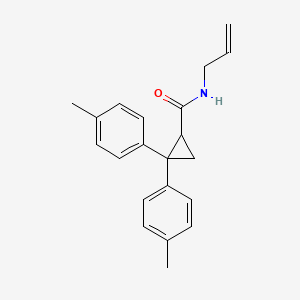
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide (also known as BAM) is a cyclopropane-based compound that has gained attention in recent years due to its potential applications in scientific research. BAM is a highly versatile compound that can be synthesized using a variety of methods, and its unique structure allows it to interact with biological systems in a variety of ways. In
Wirkmechanismus
BAM's mechanism of action is not fully understood, but it is believed to involve the binding of BAM to proteins and other biological molecules. BAM's unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
BAM has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of ion channel activity. These effects make BAM a promising tool for studying a variety of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BAM in lab experiments is its versatility. BAM can be used in a variety of assays and experiments, and its unique structure allows it to interact with biological systems in a variety of ways. However, one limitation of BAM is its cost. BAM is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for BAM research. One area of interest is the development of new synthetic methods for BAM that are more cost-effective and environmentally friendly. Another area of interest is the development of new applications for BAM, such as its use in drug discovery and development. Additionally, there is potential for the use of BAM in medical imaging and diagnostics, as its fluorescence properties make it an excellent tool for visualizing biological processes in real-time.
Conclusion:
In conclusion, N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a highly versatile compound with many potential applications in scientific research. Its unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time. While there are limitations to its use, such as its cost, there is significant potential for future research and development in the field of BAM.
Synthesemethoden
BAM can be synthesized using a variety of methods, including the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with allylamine. Another method involves the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with allylamine. These methods have been shown to yield high-quality BAM with good yields.
Wissenschaftliche Forschungsanwendungen
BAM has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of BAM as a probe for studying protein-ligand interactions. BAM's unique structure allows it to bind to proteins in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
Eigenschaften
IUPAC Name |
2,2-bis(4-methylphenyl)-N-prop-2-enylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-4-13-22-20(23)19-14-21(19,17-9-5-15(2)6-10-17)18-11-7-16(3)8-12-18/h4-12,19H,1,13-14H2,2-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMVOIOBRDCWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC=C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
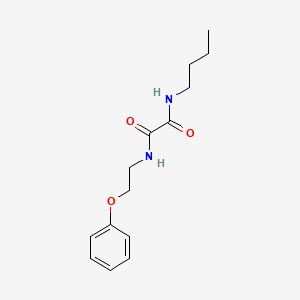
![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
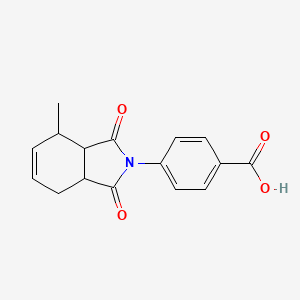
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)

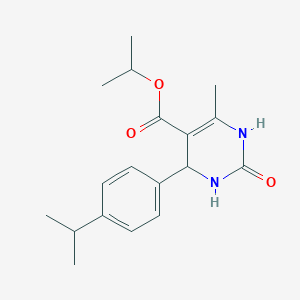
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)

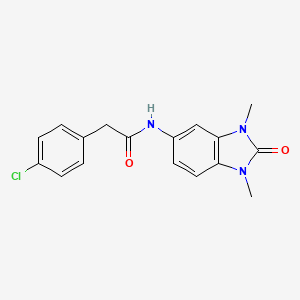
![(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)